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Compound of Interest

N,2-diphenylquinoline-4-
Compound Name:
carboxamide

Cat. No. B5628038

Disclaimer: Direct, comprehensive data on the off-target effects of N,2-diphenylquinoline-4-
carboxamide is limited in publicly available literature. This guide provides information based
on related quinoline-4-carboxamide derivatives to help researchers anticipate and troubleshoot
potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential on-targets for the N,2-diphenylquinoline-4-carboxamide
scaffold?

Al: While specific targets for N,2-diphenylquinoline-4-carboxamide are not extensively
documented, the broader quinoline-4-carboxamide class has been shown to target a range of
proteins. For instance, certain derivatives have been developed as antimalarial agents by
inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2][3] Other
related structures, such as N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives,
have been investigated as anticancer agents targeting PDK1.[4] Additionally, similar quinoline-
based compounds have been explored as neurokinin-3 (NK3) receptor antagonists and P2X7
receptor antagonists.[5][6]

Q2: What are the likely off-target effects to consider when working with N,2-
diphenylquinoline-4-carboxamide?
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A2: Based on the activities of structurally related compounds, researchers should be aware of
potential off-target effects including:

o Cardiotoxicity: Some quinoline derivatives have been associated with cardiotoxic effects,
such as inhibition of the hERG potassium channel, which can lead to QT prolongation.[7]

» Neurological Effects: Given that some quinoline carboxamides act as NK3 receptor
antagonists, unintended interactions with other neurokinin or CNS receptors are possible.[5]

» Kinase Inhibition: The quinoline scaffold is present in many kinase inhibitors. Therefore, off-
target inhibition of various kinases is a possibility that should be investigated.

» Monoamine Oxidase and Cholinesterase Inhibition: Some dihydroisoquinoline-carboxamide
derivatives have shown inhibitory activity against monoamine oxidase (MAO) and
butyrylcholinesterase (BChE), suggesting a potential for similar off-target effects with related
quinoline structures.[8]

Q3: How can | assess the selectivity of my N,2-diphenylquinoline-4-carboxamide
compound?

A3: Atiered approach to selectivity profiling is recommended:

« Initial Computational Screening: Use in silico methods like molecular docking against a panel
of known off-target proteins (e.g., hERG, a panel of kinases, CNS receptors) to predict
potential interactions.

o Broad Panel Screening: Employ commercially available off-target screening services that
test your compound against a large number of kinases, GPCRs, ion channels, and other
common off-targets.

o Specific Off-Target Assays: Based on initial screening results or known liabilities of the
quinoline scaffold, conduct dedicated functional assays for high-risk off-targets like the hERG
channel (e.g., patch-clamp electrophysiology).

e Cellular Thermal Shift Assay (CETSA): This can help identify target engagement and
potential off-targets in a cellular context.
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Observed Issue

Potential Cause (Off-Target
Related)

Recommended Action

Unexpected cell toxicity at low

concentrations

Inhibition of essential kinases,
ion channels (e.g., hERG), or

mitochondrial targets.

1. Perform a broad kinase
panel screening. 2. Conduct a
hERG liability assessment. 3.
Evaluate mitochondrial toxicity

(e.g., Seahorse assay).

Inconsistent results between in

vitro and in vivo studies

Poor pharmacokinetic
properties (e.g., low solubility,
rapid metabolism) or
engagement with unforeseen

in vivo off-targets.

1. Characterize the DMPK
properties of the compound.[1]
[2][3] 2. Consider if off-target
effects in specific tissues could
be contributing to the

discrepancy.

Unexplained phenotypic

effects in cellular assays

The compound may be hitting
multiple targets within a
signaling pathway or
interacting with unexpected

receptors.

1. Perform RNA sequencing or
proteomics to identify
perturbed pathways. 2. Use a
focused library of inhibitors to
dissect the observed

phenotype.

Quantitative Data Summary

Table 1: Representative IC50/EC50 Values for Related Quinoline Carboxamide Derivatives
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Compound Organismi/Cell
Target IC50/EC50 . Reference
Class Line

Quinoline-4-
carboxamide PfEF2 <10 nM P. falciparum [11[2]
(DDD107498)

Quinoacridinium

hERG 0.2 M N/A [7]
Salt (1)

2-
acetylaminoquin

o hERG 3.7uM N/A [7]
oacridinium

iodide (2)

(S)-1-phenyl-3,4-

dihydroisoquinoli

ne-2(1H)- MAO-A 1.38 uM N/A [8]
carboxamide

(2d)

(S)-1-phenyl-3,4-
dihydroisoquinoli
ne-2(1H)-

carboxamide (2))

MAO-A 2.48 pM N/A 8]

Quinoline-6-
_ h-P2X7R-MCF-7
carboxamide h-P2X7R 0.566 uM I [6]
cells
derivative (2f)

Key Experimental Protocols

Protocol 1: General Kinase Inhibition Assay

e Objective: To determine the inhibitory activity of N,2-diphenylquinoline-4-carboxamide
against a specific kinase.

o Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a
detection reagent (e.g., ADP-Glo™).
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e Procedure:
1. Prepare serial dilutions of the test compound in DMSO.
2. In a 96-well plate, add the kinase, substrate, and kinase buffer.
3. Add the diluted test compound or DMSO (vehicle control) to the wells.
4. Initiate the reaction by adding ATP.

5. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.qg.,
60 minutes).

6. Stop the reaction and measure the kinase activity using a suitable detection method (e.g.,
luminescence for ADP-Glo™).

7. Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-
response curve.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)

o Objective: To assess the potential for N,2-diphenylquinoline-4-carboxamide to inhibit the
hERG potassium channel.

o Materials: HEK293 cells stably expressing the hERG channel, external and internal patch
clamp solutions, and the test compound.

e Procedure:

1. Culture the hERG-expressing cells to the appropriate confluency for the automated patch-
clamp system.

2. Prepare a dilution series of the test compound in the external solution.
3. Harvest and resuspend the cells for introduction into the patch-clamp instrument.

4. The instrument will establish whole-cell patch-clamp recordings.
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5. Apply a voltage protocol to elicit hERG tail currents.

6. After establishing a stable baseline, perfuse the cells with the different concentrations of
the test compound.

7. Measure the hERG tail current at each concentration.

8. Calculate the percent inhibition and determine the IC50 value.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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